({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE
Overview
Description
The compound ({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyridine derivatives, including ({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE , typically involves the assembly of the pyrazolopyridine system. This can be achieved through various methods, such as the reaction of preformed pyrazole or pyridine with suitable reagents . The reaction conditions often include the use of glacial acetic acid and iodine as catalysts .
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolopyridine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE include other pyrazolopyridine derivatives such as:
- 1H-Pyrazolo[3,4-b]pyridines
- 1H-Pyrazolo[3,4-c]pyridines
- 1H-Pyrazolo[4,3-b]pyridines
- 1H-Pyrazolo[4,3-c]pyridines .
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-[(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)amino]-2-oxoethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3/c1-6-10-12(16-9(20)5-21-8(3)19)17-18(4)13(10)15-7(2)11(6)14/h5H2,1-4H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHUTAKCYVEMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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